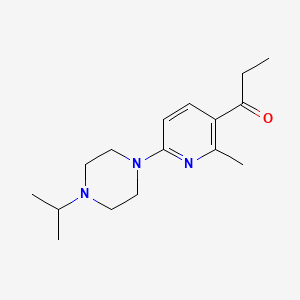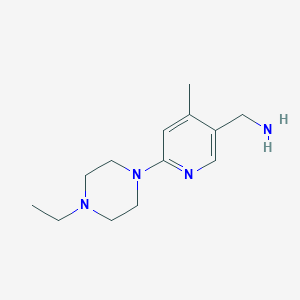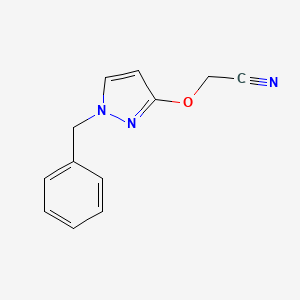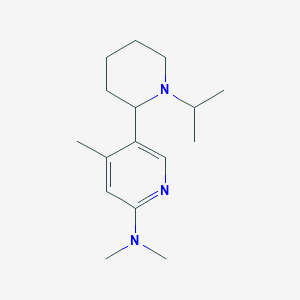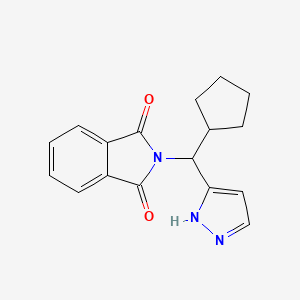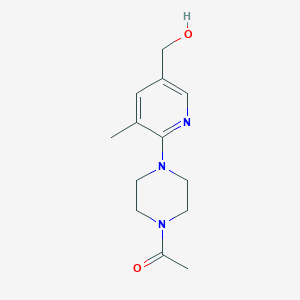
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure, which includes a pyrrolidine ring and a cyanopyrrolidine moiety, makes it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate typically involves the following steps:
N-tert-butoxycarbonylation: This step involves the protection of the amine group of L-prolinamide using tert-butyl chloroformate to form N-Boc-L-prolinamide.
Amide Dehydration: The protected amine is then subjected to dehydration using reagents such as thionyl chloride or phosphorus oxychloride to yield (S)-1-Boc-2-cyanopyrrolidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and solvent choice are carefully controlled .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-phenyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of proline-containing peptides. This inhibition can modulate various physiological processes, including cognitive functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-cyanopyrrolidine-1-carboxylate
- Benzyl (S)-2-cyanopyrrolidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
(S)-phenyl 2-cyanopyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a phenyl group and a cyanopyrrolidine moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules .
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
phenyl (2S)-2-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-5-4-8-14(10)12(15)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8H2/t10-/m0/s1 |
Clé InChI |
WNTQYLXBHHBSDO-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OC2=CC=CC=C2)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





